2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
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Overview
Description
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves the following steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives, followed by cyclization to form benzoxazinones.
Microwave-Assisted Green Process: A tandem microwave-assisted green process can be employed to synthesize the quinazolinone derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted processes can enhance the efficiency and sustainability of the production.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA photo-disruptive agent and its binding affinity to DNA.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with molecular targets such as DNA. The compound can bind to DNA and disrupt its structure, leading to potential therapeutic effects such as anticancer activity . Molecular docking studies have shown satisfactory binding to DNA, correlating with its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methyl-quinazolin-4(3H)-one: Known for its photo-activity towards plasmid DNA under UV irradiation.
4(3H)-Quinazolinone Derivatives: These compounds exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.
Uniqueness
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one stands out due to its specific structural features and its ability to undergo various chemical reactions
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H25N5O2/c1-5-6-7-8-15-12(2)21-20(24-18(15)26)25-19-22-13(3)16-11-14(27-4)9-10-17(16)23-19/h9-11H,5-8H2,1-4H3,(H2,21,22,23,24,25,26) |
InChI Key |
YWTAICZEOKCPCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C |
Origin of Product |
United States |
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